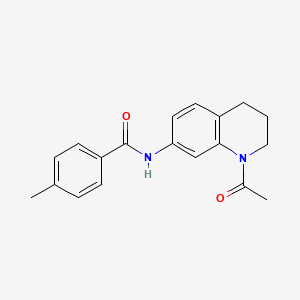

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-13-5-7-16(8-6-13)19(23)20-17-10-9-15-4-3-11-21(14(2)22)18(15)12-17/h5-10,12H,3-4,11H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPJOKCVJUTMGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide typically involves the reaction of 1-acetyl-1,2,3,4-tetrahydroquinoline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Substitution: The benzamide group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carboxyl groups, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.

Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting specific diseases.

Industry: It can be used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Key Observations :

Physical and Chemical Properties

- Melting Points : Analogs in exhibit melting points ranging from 220°C to >300°C, influenced by substituent polarity and crystallinity . The target compound’s melting point is unreported but likely falls within this range.

- Solubility : Sulfonamide (Compound 25) and nitro-containing analogs () may exhibit lower aqueous solubility due to hydrophobic/highly polar groups . The target compound’s 4-methylbenzamide could balance lipophilicity and solubility.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, supported by empirical data, case studies, and research findings.

- Molecular Formula : C18H20N2O3S

- Molecular Weight : 344.43 g/mol

- Structure : The compound features a tetrahydroquinoline moiety and an amide functional group, which are crucial for its biological interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

-

Antitumor Activity :

- Compounds with similar structures have shown promising antitumor effects. For instance, N-(1-acetylquinolin-4-yl)-4-methylbenzene sulfonamide is noted for its potent antitumor activity.

- Enzyme Inhibition :

- Pharmacokinetics :

Empirical Studies

Several studies have investigated the biological activity of related compounds:

Case Studies

- Case Study on AChE Inhibition :

- Pharmacokinetic Modeling :

Q & A

Q. What are the recommended synthetic routes for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves coupling reactions between tetrahydroquinoline derivatives and benzamide precursors. For example:

- Step 1 : Acetylation of 1,2,3,4-tetrahydroquinolin-7-amine using acetic anhydride under reflux in anhydrous tetrahydrofuran (THF) with a catalytic amount of N-ethyl-N,N-diisopropylamine (DIPEA) .

- Step 2 : Amide bond formation with 4-methylbenzoyl chloride in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst .

Characterization : - NMR : Confirm acetyl and benzamide moieties via NMR (e.g., acetyl protons at δ ~2.3 ppm, aromatic protons at δ ~7.2–8.0 ppm).

- HPLC : Purity assessment (≥98% recommended for biological assays) .

- X-ray crystallography : For structural validation (e.g., SHELXL refinement ).

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Hazards : Acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory tract irritation (Category 3) .

- Protocols :

- First Aid : For accidental exposure, rinse with water for 15 minutes and consult a physician immediately .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., S(8) rings via N–H⋯O interactions ).

- Example parameters: Monoclinic system, space group P2₁/c, a = 14.8148 Å, b = 8.6702 Å, c = 9.8534 Å, β = 104.923° .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for m/z 378.5100 [M+H]⁺ ).

Advanced Research Questions

Q. How does the compound’s conformation influence its biological activity, and what computational tools can model this?

Methodological Answer:

- Key structural features :

- Dihedral angles between tetrahydroquinoline and benzamide (e.g., ~84° in analogs ).

- Hydrogen-bonding motifs (e.g., N–H⋯S interactions stabilizing crystal packing ).

- Computational modeling :

Q. What experimental strategies address contradictions in bioactivity data across assays?

Methodological Answer:

- Case study : Discrepancies in HDAC inhibition (e.g., IC₅₀ variations due to isoform selectivity ).

- Step 1 : Validate assay conditions (e.g., pH, temperature, and buffer composition).

- Step 2 : Use orthogonal assays (e.g., fluorometric vs. colorimetric HDAC activity tests ).

- Step 3 : Cross-reference with structural analogs (e.g., N-trifluoromethyl derivatives ).

Q. How can researchers optimize the compound for blood-brain barrier (BBB) penetration in neurodegenerative studies?

Methodological Answer:

- Lipophilicity optimization : LogP ≤5 (predicted via ChemDraw).

- Co-administration : Use efflux inhibitors (e.g., elacridar for P-glycoprotein inhibition ).

- In vivo validation : Microdialysis in murine models to measure brain retention .

Q. What crystallographic challenges arise during refinement, and how are they resolved?

Methodological Answer:

Q. What are the compound’s potential off-target effects, and how can they be mitigated?

Methodological Answer:

- Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., Aurora B or BRAF ).

- Structural modifications : Introduce substituents at the 4-methyl position to enhance selectivity (e.g., fluoro or methoxy groups ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.